molecular formula C27H32N2O6 B2657857 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 2383990-48-3

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No. B2657857
CAS RN: 2383990-48-3
M. Wt: 480.561
InChI Key: BZICLXJIEFAWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of unnatural amino acid . It’s derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: COCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . This represents the structure of the molecule in a linear format.

Scientific Research Applications

Application in Hydroxy-Group Protection

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This group can be conveniently removed by the action of triethylamine in dry pyridine solution, leaving other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).

Role in Peptide Synthesis

N-(Piperidino-oxycarbonyl)amino-acids and their esters have been studied for their application in peptide synthesis. The piperidino-oxycarbonyl group, stable to cold acid, is removed through catalytic hydrogenation or electrolytic reduction, facilitating the synthesis of dipeptides in high yield (Stevenson & Young, 1969).

In Structural Studies

(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids have been synthesized from 2-aminopyridines for structural studies. The molecular conformations of these products in solution and crystal form have been discussed, providing insights into chemical structure and behavior (Chui et al., 2004).

Developing Solid-Phase Approaches

4-[2,4-Dimethoxyphenyl(N-fluoren-9-ylmethoxycarbonyl-N-alkylaminooxy)-methyl]phenoxymethyl polystyrene has been used for the facile synthesis of structurally diverse N-substituted hydroxamic acids. This demonstrates the compound's utility in developing solid-phase synthetic approaches (Mellor & Chan, 1997).

Solid-Phase Peptide Synthesis

N alpha-9-Fluorenylmethyloxycarbonyl (Fmoc) amino acids are beneficial in solid-phase peptide synthesis. The Fmoc group is removed by mild base (piperidine), allowing the use of tert-butyl-type side chain blocking and peptide-to-resin linkage cleavable by mild acidolysis, avoiding side reactions from repetitive acid deprotection (Chang & Meienhofer, 2009).

Future Directions

The future directions for this compound are not clear from the available information. It’s part of a collection of unique chemicals provided to early discovery researchers , so it may have potential applications in various fields of research.

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-23(24(30)31)17-9-8-14-29(15-17)26(33)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,8-9,14-16H2,1-3H3,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZICLXJIEFAWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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